4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate
Description
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate (CAS: 306730-08-5) is a synthetic organic compound featuring a phenyl core substituted with two functional groups:
- A 2,4-dichlorophenyl acryloyl moiety (E-configuration), which introduces electron-withdrawing chlorine atoms and a conjugated α,β-unsaturated ketone system.
This compound is synthesized via Claisen-Schmidt condensation and subsequent esterification, yielding a product with applications in materials science and medicinal chemistry due to its dual aromatic and polarizable structure .
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O3S/c21-15-7-3-13(17(22)12-15)6-10-18(23)14-4-8-16(9-5-14)25-20(24)19-2-1-11-26-19/h1-12H/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFVBKVZMUGNQ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-Dichlorophenylacrylic Acid: This step involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide to form 2,4-dichlorophenylacrylic acid.
Formation of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol: The 2,4-dichlorophenylacrylic acid is then reacted with phenol in the presence of a dehydrating agent like thionyl chloride to form 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol.
Esterification with Thiophenecarboxylic Acid: Finally, the 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol is esterified with thiophenecarboxylic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions such as:
- Substitution Reactions : Facilitating the introduction of functional groups.
- Condensation Reactions : Leading to the formation of polymers and other materials.
Biology
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines. For example, in vitro assays demonstrated significant cytotoxic effects against human tumor cells with mean GI values indicating effective concentrations for growth inhibition .
Medicine
In medicinal chemistry, the compound is being evaluated for its potential as a drug candidate:
- Drug Development : Its unique structure is being explored for the design of new therapeutic agents targeting specific biological pathways. Case studies have highlighted its efficacy in preliminary drug-like property assessments, indicating favorable pharmacokinetic profiles .
Industry
The compound's properties make it suitable for various industrial applications:
- Advanced Materials : It is utilized in the development of specialty polymers and coatings due to its thermal stability and chemical resistance.
- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations that require strong adhesion and durability.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines |
Table 2: Synthetic Routes
| Step Description | Reagents Used |
|---|---|
| Synthesis of 2,4-Dichlorophenylacrylic Acid | 2,4-Dichlorobenzaldehyde + Malonic Acid |
| Formation of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol | 2,4-Dichlorophenylacrylic Acid + Phenol |
Case Studies
-
Anticancer Activity Study
- A study conducted by the National Cancer Institute assessed the anticancer properties of various derivatives of acrylamide compounds including this compound. The results indicated significant growth inhibition rates across multiple cancer cell lines, highlighting its potential as a lead compound for further development .
- Material Science Application
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
The compound’s structural analogues differ primarily in the ester substituent, which significantly alters physicochemical properties:
Key Observations :
- The acrylate derivative () exhibits lower lipophilicity compared to the octanoate analogue due to the shorter alkyl chain and polar ester group .
Functional Analogues in Corrosion Inhibition
Compounds with acryloyl phenyl backbones, such as 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide (), demonstrate electrochemical corrosion inhibition in acidic environments. Polar substituents (e.g., acetamide, thiophenecarboxylate) enhance adsorption on metal surfaces via lone-pair interactions:
Key Difference : The thiophenecarboxylate group’s sulfur atom may offer superior electron donation compared to acetamide’s nitrogen, though experimental validation is needed .
Lipophilicity and Bioactivity Trends
highlights that 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates exhibit log k (HPLC-derived lipophilicity) values ranging from 2.1 to 4.3. Comparatively, the target compound’s thiophenecarboxylate ester likely reduces log k due to the polarizable sulfur atom, suggesting intermediate lipophilicity between carbamates and acrylates .
Biological Activity
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C20H13Cl2O3S
- Molecular Weight : 403.3 g/mol
- CAS Number : Not specifically listed but can be referenced through PubChem .
Research indicates that compounds similar to this compound often exhibit various biological activities through multiple mechanisms:
- Inhibition of Protein Kinases : Many studies have shown that compounds containing thiophene moieties can act as inhibitors of protein kinases, which are crucial in regulating cellular functions and signaling pathways. For instance, they may inhibit pathways involved in cancer cell proliferation and survival .
- Antioxidant Activity : Thiophene derivatives have been noted for their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases .
- Antimicrobial Properties : Some studies have indicated that related compounds exhibit antimicrobial activity, making them candidates for further exploration in treating infections .
Anticancer Activity
A notable study investigated the anticancer potential of similar thiophene derivatives. The results demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Inhibition of Tyrosine Phosphatases
Another research highlighted the ability of thiophene-containing compounds to inhibit protein tyrosine phosphatases (PTPs). This inhibition can enhance insulin signaling pathways, presenting potential therapeutic avenues for diabetes management .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the optimized synthetic routes for 4-[3-(2,4-dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate, and how can reaction yields be improved?
Methodological Answer : A common approach involves coupling acryloyl derivatives with phenolic thiophene esters. For example, a modified Horner-Wadsworth-Emmons reaction using triethylamine (TEA) and acryloyl chloride (79% yield) has been reported for analogous dichlorophenyl acryloyl compounds . To improve yields:
- Optimize molar ratios of reagents (e.g., 1:1.2 acryloyl chloride to substrate).
- Use anhydrous conditions to minimize hydrolysis.
- Employ catalysts like DMAP or microwave-assisted synthesis for faster kinetics.
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, acryloyl carbonyl at ~δ 165 ppm).
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond length ~1.21 Å, dihedral angles between aryl groups) .
- FT-IR : Confirm ester (C=O at ~1720 cm⁻¹) and acryloyl (C=C at ~1630 cm⁻¹) groups.
Q. Q3. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer :
- Use DFT calculations (B3LYP/6-31G*) to map electron density and identify electrophilic sites (e.g., acryloyl carbonyl carbon).
- Simulate transition states for nucleophilic attack (e.g., by amines or alcohols) using Gaussian or ORCA software.
- Validate with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. low cytotoxicity)?
Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address:
- Replicate studies using standardized protocols (e.g., CLSI guidelines for antifungal testing).
- Purify the compound via preparative HPLC to ≥98% purity.
- Compare structure-activity relationships (SAR) with analogs (e.g., dichlorophenoxy derivatives in ).
Q. Q5. How does the compound’s crystal packing influence its solubility and stability?
Methodological Answer :
- Analyze Hirshfeld surfaces (CrystalExplorer) to identify dominant intermolecular interactions (e.g., C-Cl···π or hydrogen bonds).
- Correlate packing density with thermal stability (TGA/DSC) and solubility (logP calculations). For example, tight packing due to Cl···Cl interactions reduces solubility .
Q. Q6. What mechanistic insights explain its role in photoactive applications (e.g., photocatalysis)?
Methodological Answer :
Q. Guidelines for Researchers :
- Avoid commercial sources (e.g., BenchChem ); prioritize peer-reviewed journals (Acta Crystallographica , Materials Science-Poland ).
- For structural ambiguities, cross-validate NMR with single-crystal XRD data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
